

Unveiling the Structural Landscape of 2-(4-Nitrobenzylidene)malononitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Nitrobenzylidene)malononitrile

Cat. No.: B1204218

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and conformational properties of **2-(4-nitrobenzylidene)malononitrile**, a molecule of significant interest in the design of molecular devices and as a precursor in the synthesis of various heterocyclic compounds. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and presents a visual workflow of its structural determination.

Molecular Conformation and Crystal Packing

The crystal structure of **2-(4-nitrobenzylidene)malononitrile** ($C_{10}H_5N_3O_2$) reveals a nearly planar molecular conformation.[1][2][3][4] The benzylidene malononitrile unit maintains a high degree of planarity, with the maximum deviation from the mean plane being minimal for the terminal nitrogen atom.[1][2][3][4] A key conformational feature is the near co-planarity of the nitro group with the benzene ring, characterized by a small dihedral angle.[1][2][3][4] This planar arrangement is stabilized by an intramolecular C-H…N hydrogen bond.[1][2][3][4]

Quantitative Crystallographic Data

The following tables summarize the key quantitative data obtained from single-crystal X-ray diffraction studies of **2-(4-nitrobenzylidene)malononitrile**.

Table 1: Crystal Data and Structure Refinement.[1][2]

Parameter	Value
Empirical Formula	<chem>C10H5N3O2</chem>
Formula Weight	199.17
Crystal System	Orthorhombic
Space Group	Pna2 ₁
a (Å)	19.5557 (9)
b (Å)	3.8732 (2)
c (Å)	11.9823 (5)
V (Å ³)	907.58 (7)
Z	4
Temperature (K)	297
Radiation (Å)	Cu K α ($\lambda = 1.54178$)
μ (mm ⁻¹)	0.89
R-factor	0.034
wR-factor	0.091

Table 2: Data Collection and Refinement Statistics.[1][3]

Parameter	Value
Diffractometer	Bruker SMART CCD area-detector
Reflections Collected	3111
Independent Reflections	1517
Reflections with $I > 2\sigma(I)$	1420
R_int	0.016
Parameters	136
Restraints	1

Table 3: Key Conformational Parameters.

Parameter	Value
Nitro group to benzene ring dihedral angle (°)	8.8 (3)[1][2][3]
Maximum deviation from planarity for benzylidenemalononitrile unit (Å)	0.129 (2) for a terminal N atom[1][2][3]

Experimental Protocols

Synthesis of 2-(4-Nitrobenzylidene)malononitrile

The synthesis of **2-(4-nitrobenzylidene)malononitrile** is typically achieved through a Knoevenagel condensation reaction.[1][2]

Materials:

- 4-Nitrobenzaldehyde
- Malononitrile
- Ethanol (or other suitable solvent)
- Basic catalyst (e.g., piperidine, alum)[5][6]

Procedure:

- An equimolar mixture of 4-nitrobenzaldehyde and malononitrile is dissolved in a suitable solvent such as ethanol in a round-bottom flask.[5][6]
- A catalytic amount of a base, such as piperidine or alum, is added to the solution.[5][6]
- The reaction mixture is stirred at a specified temperature (e.g., 60°C) for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography).[5]
- Upon completion, the reaction mixture is cooled, leading to the precipitation of the product.[5]
- The solid product is isolated by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield crystals.[5] Colorless crystals suitable for crystallographic studies can be obtained by slow evaporation from a chloroform solution over several weeks.[1][2]

Single-Crystal X-ray Diffraction Analysis

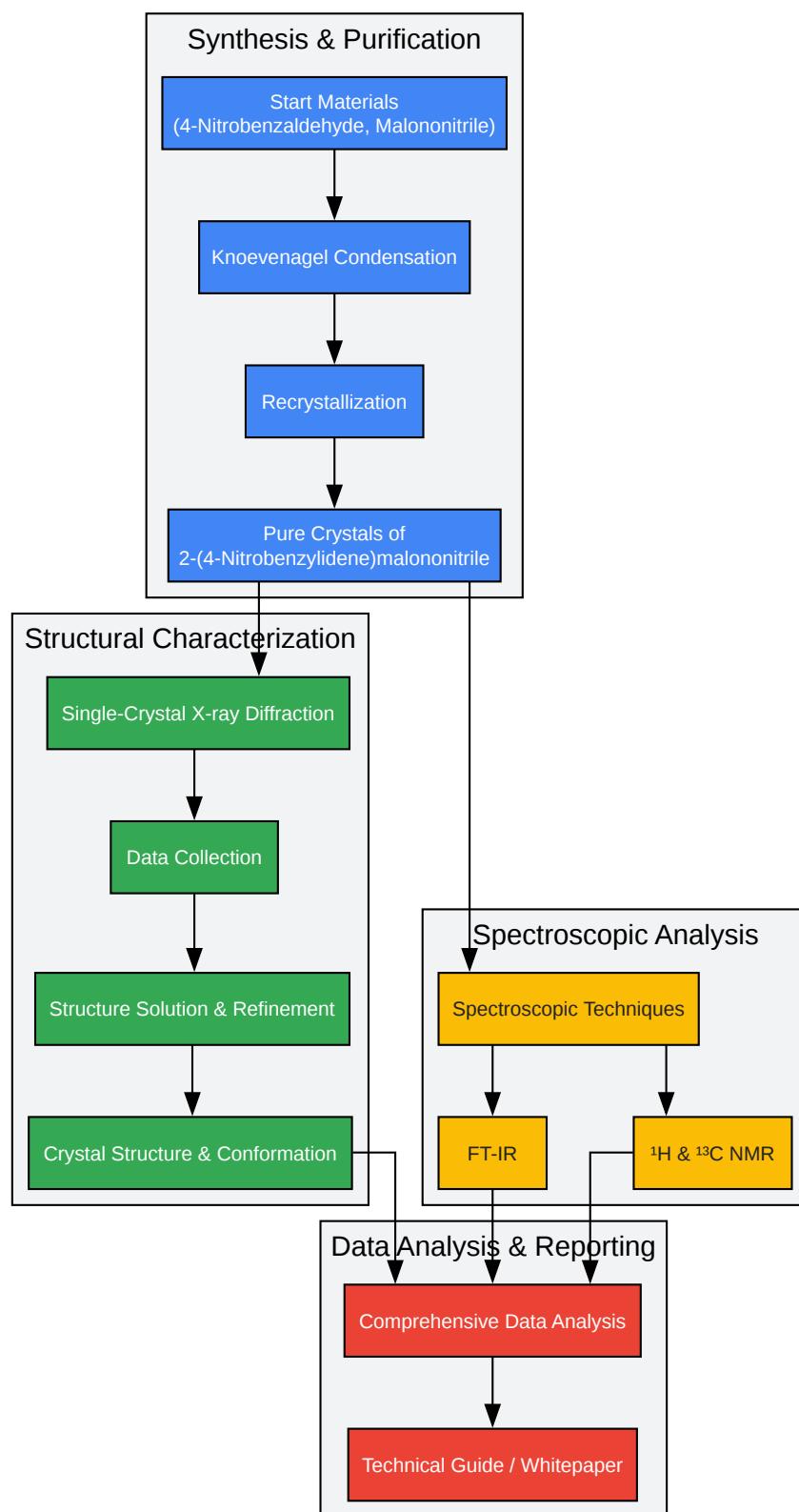
Instrumentation:

- A single-crystal X-ray diffractometer, such as a Bruker SMART CCD area-detector, is used for data collection.[1][3]

Procedure:

- A suitable single crystal of **2-(4-nitrobenzylidene)malononitrile** is mounted on the diffractometer.
- The crystal is maintained at a constant temperature (e.g., 297 K) during data collection.[1][2]
- X-ray diffraction data are collected using a specific radiation source (e.g., Cu K α).[1][2]
- The collected data is processed, which includes cell refinement and data reduction using appropriate software (e.g., SAINT).[1][2]
- An absorption correction is applied to the data (e.g., multi-scan using SADABS).[1][3]

- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 using software such as SHELXS97 and SHELXL97.[1][2]
- Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1][2]


Spectroscopic Characterization

The synthesized compound is further characterized by various spectroscopic techniques to confirm its identity.

- FT-IR Spectroscopy: Characteristic peaks are observed for the aromatic C-H, nitrile (CN), and C=C bonds. For **2-(4-nitrobenzylidene)malononitrile**, these appear around 3084 cm^{-1} (Ar-H), 2248 cm^{-1} (CN), and 1577 cm^{-1} (C=C-Ar).[5]
- ^1H NMR Spectroscopy: The proton NMR spectrum in CDCl_3 shows characteristic signals for the aromatic protons and the vinylic proton. For example, δ 8.39 (dd, 2H), 8.07 (d, 2H), and 7.88 (s, 1H).[5]
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum in CDCl_3 provides signals for all the unique carbon atoms in the molecule, including those of the aromatic ring, the nitrile groups, and the vinylic carbons.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow from synthesis to the complete structural and conformational analysis of **2-(4-nitrobenzylidene)malononitrile**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Nitrobenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 2-(4-Nitro-benzyl-idene)malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Unveiling the Structural Landscape of 2-(4-Nitrobenzylidene)malononitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204218#2-4-nitrobenzylidene-malononitrile-crystal-structure-and-conformation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com